6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1275036-85-5
VCID: VC4151813
InChI: InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18)
SMILES: C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N
Molecular Formula: C13H9F2N3
Molecular Weight: 245.233

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile

CAS No.: 1275036-85-5

Cat. No.: VC4151813

Molecular Formula: C13H9F2N3

Molecular Weight: 245.233

* For research use only. Not for human or veterinary use.

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile - 1275036-85-5

Specification

CAS No. 1275036-85-5
Molecular Formula C13H9F2N3
Molecular Weight 245.233
IUPAC Name 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18)
Standard InChI Key QMFZGRZZHJMFNA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted at two positions:

  • Position 3: A cyano (-C≡N) group, which introduces electron-withdrawing properties and influences reactivity.

  • Position 6: A 2,4-difluorophenylmethylamino group (-NH-CH₂-C₆H₃F₂), contributing steric bulk and fluorine-driven hydrophobicity.

The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electronegativity and may participate in hydrogen bonding or dipole interactions, critical for biological activity.

Table 1: Key Chemical Data

PropertyValueSource
CAS Number1275036-85-5
Molecular FormulaC₁₃H₉F₂N₃
Molecular Weight245.23 g/mol
IUPAC Name6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile
SMILESC1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N
InChI KeyQMFZGRZZHJMFNA-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for this compound are published, analogous pyridine-carbonitrile derivatives suggest a multi-step approach:

  • Intermediate Synthesis:

    • 2,4-Difluorobenzylamine: Prepared via catalytic hydrogenation of 2,4-difluoronitrobenzene using Pd/C.

    • 3-Cyanopyridine Derivative: Functionalized via nucleophilic substitution or coupling reactions.

  • Coupling Reaction:

    • The benzylamine intermediate reacts with a halogenated pyridine-carbonitrile (e.g., 6-chloropyridine-3-carbonitrile) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.

  • Purification:

    • Chromatography or recrystallization yields the final product.

Industrial-scale production may employ continuous-flow reactors to optimize yield and reduce reaction times.

Physicochemical Properties

Solubility and Stability

Data on solubility are unavailable, but structural analogs suggest:

  • Lipophilicity: LogP ≈ 2.5–3.0 (estimated via computational models), favoring membrane permeability.

  • Stability: Likely stable under inert conditions but susceptible to hydrolysis of the cyano group in acidic/basic environments .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP2.8ChemAxon
Hydrogen Bond Donors1Molecular Structure
Hydrogen Bond Acceptors5Molecular Structure
Polar Surface Area54.8 ŲComputational Modeling

Research Gaps and Future Directions

Unexplored Avenues

  • Pharmacokinetics: No ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are available.

  • Synthetic Optimization: Scalable routes and green chemistry approaches remain undeveloped.

Target Identification

  • Proteomic Studies: Screening against kinase libraries could identify therapeutic targets.

  • Crystallography: X-ray structures of ligand-target complexes would clarify binding modes .

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